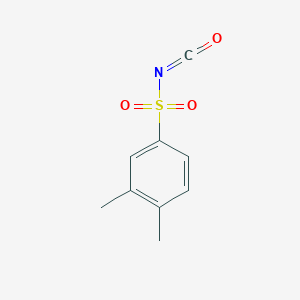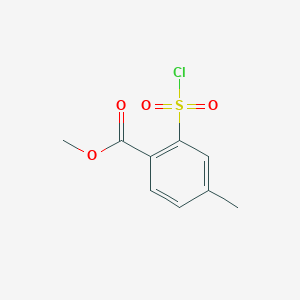
3-((Z)-2,4-二氧代-5-((E)-3-苯基烯丙基)-噻唑烷-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is a complex organic compound featuring a thiazolidine ring, a phenylallylidene group, and a propanoic acid moiety. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
科学研究应用
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Target of Action
Similar compounds have been found to have an affinity for lysosomal protective protein, thromboxane-a synthase, and pparγ .
Mode of Action
It is suggested that the compound may interact with its targets, leading to stable protein-ligand complexes .
Biochemical Pathways
Thiazolidine motifs, which are present in this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and anti-allergic activities .
生化分析
Biochemical Properties
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound’s thiazolidine ring structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . Additionally, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which is involved in inflammatory processes .
Cellular Effects
The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, particularly those related to inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . For example, it has been observed to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
At the molecular level, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and DNA, altering their function and activity. The compound’s ability to inhibit enzyme activity, such as that of cyclooxygenase, is a key aspect of its anti-inflammatory properties . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, persist over time, although the degree of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s antioxidant properties are particularly notable, as it can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in cells . This interaction with metabolic pathways helps to maintain cellular homeostasis and protect against damage .
Transport and Distribution
Within cells and tissues, 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes and within the cytoplasm . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This distribution affects its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . This localization is essential for its role in modulating cellular processes and maintaining homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a thioglycolic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced through a condensation reaction between the thiazolidine derivative and cinnamaldehyde in the presence of a base such as piperidine.
Addition of the Propanoic Acid Moiety: The final step involves the addition of a propanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylallylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their antimicrobial and anticancer activities.
Thiazolidine-2,4-diones: Investigated for their anti-inflammatory properties.
Uniqueness
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolidine ring, phenylallylidene group, and propanoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
属性
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHRLDIPXKKIN-JHLWKMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)
![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)


![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)
![Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)


![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

